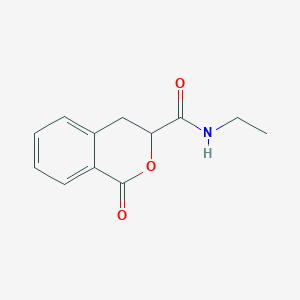
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide (EOIC) is a compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of isochromenes, which are known to exhibit a wide range of biological activities. EOIC is a versatile compound that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied. In
作用机制
The mechanism of action of N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to induce DNA damage and inhibit cell proliferation, which may contribute to its cytotoxic activity.
Biochemical and Physiological Effects:
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been reported to exhibit a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the activity of topoisomerase II, and induce DNA damage. N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been reported to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has several advantages for lab experiments, including its ease of synthesis and potent cytotoxic activity against cancer cells. However, its solubility in water is limited, which may pose a challenge for its use in in vivo studies. In addition, further studies are needed to determine its toxicity and pharmacokinetic profile.
未来方向
There are several future directions for the study of N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide. One potential direction is to explore its potential as a lead compound for the development of novel anticancer agents. Another direction is to investigate its potential as a treatment for inflammatory diseases. Further studies are also needed to determine its toxicity and pharmacokinetic profile, as well as its mechanism of action.
合成方法
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been synthesized using different methods, including the one-pot reaction of 2-hydroxybenzaldehyde, ethyl cyanoacetate, and ethyl acetoacetate in the presence of ammonium acetate. Another method involves the reaction of 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of piperidine, followed by the addition of ethyl acetoacetate. Both methods have been reported to yield N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide in good yields.
科学研究应用
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been studied for its potential applications in medicinal chemistry, particularly as an anticancer agent. It has been reported to exhibit potent cytotoxic activity against different cancer cell lines, including breast, lung, and colon cancer cells. N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade. In addition, N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide has been reported to exhibit anti-inflammatory and antioxidant activities, which make it a potential candidate for the treatment of inflammatory diseases.
属性
IUPAC Name |
N-ethyl-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-2-13-11(14)10-7-8-5-3-4-6-9(8)12(15)16-10/h3-6,10H,2,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVGFMIEDCYEKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CC2=CC=CC=C2C(=O)O1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

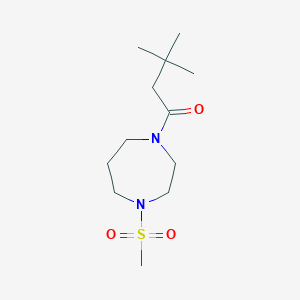
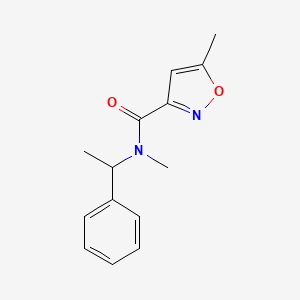
![Methyl 3-(4,5,6,7,8,9-hexahydrocycloocta[d][1,3]thiazol-2-ylcarbamoyl)-5-nitrobenzoate](/img/structure/B7566346.png)
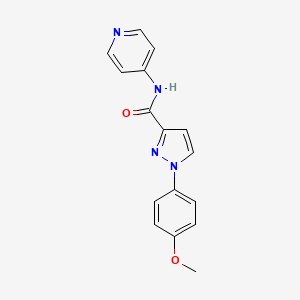
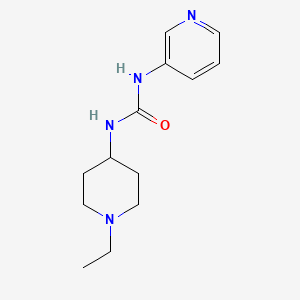

![N-[4-(3-methylphenoxy)phenyl]-2-propylsulfonylacetamide](/img/structure/B7566366.png)
![4-fluoro-3-(methanesulfonamido)-N-[2-(2-phenylphenoxy)ethyl]benzamide](/img/structure/B7566368.png)

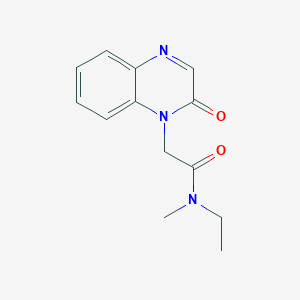
![4-[2-[Methyl(naphthalen-1-yl)amino]acetyl]piperazin-2-one](/img/structure/B7566385.png)
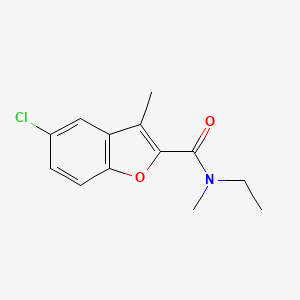
![N-[1-(furan-2-yl)ethyl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B7566416.png)
![2-[(5-morpholin-4-yl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B7566422.png)